PSB 603

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

PSB 603 具有广泛的科学研究应用,包括:

化学: 用作研究腺苷受体相互作用和信号通路的一种工具化合物。

生物学: 在细胞测定中用于研究腺苷受体在各种生物过程中的作用。

医学: 探索其在癌症治疗中的潜在治疗作用,特别是在增强化疗疗效方面。

工业: 用于开发靶向腺苷受体的新型药物

作用机制

PSB 603 通过选择性地结合腺苷 A2B 受体而发挥作用,从而抑制其活性。该受体参与各种细胞过程,包括炎症和免疫反应。 通过阻断该受体,this compound 可以调节这些过程,使其成为癌症和炎症性疾病等疾病的潜在治疗剂 .

生化分析

Biochemical Properties

PSB 603 plays a crucial role in biochemical reactions by selectively inhibiting the adenosine A2B receptor. This receptor is involved in various physiological processes, including inflammation and metabolic regulation. This compound exhibits high affinity for the adenosine A2B receptor with a Ki value of 0.553 nM . It interacts with the receptor by binding to its active site, thereby preventing the activation of downstream signaling pathways. This selective inhibition is significant as it does not affect other adenosine receptors such as A1, A2A, and A3 .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving mice, this compound significantly reduced body weight and improved lipid profiles by decreasing triglycerides and total cholesterol levels . Additionally, it exhibits anti-inflammatory properties by reducing the levels of inflammatory cytokines such as IL-6 and TNF-α . This compound also affects cellular metabolism by enhancing cellular sensitivity to chemotherapy, indicating its potential anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the adenosine A2B receptor, which leads to the inhibition of receptor-mediated signaling pathways. This inhibition results in the reduction of intracellular calcium concentrations in Jurkat T cells expressing the human A2B receptor . By blocking the receptor, this compound prevents the activation of downstream signaling cascades that are involved in inflammatory and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy in reducing inflammation and metabolic disturbances over a period of 14 days . The compound’s stability and long-term effects on cellular function have been demonstrated in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a dose of 5 mg/kg was found to be the most effective in reducing inflammation and improving metabolic parameters . Higher doses did not show additional benefits and could potentially lead to adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism and inflammation. By inhibiting the adenosine A2B receptor, this compound reduces the levels of triglycerides and total cholesterol in the blood . This inhibition also affects the production of inflammatory cytokines, thereby modulating the inflammatory response. The compound’s interaction with specific enzymes and cofactors involved in these pathways further enhances its therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s high affinity for the adenosine A2B receptor ensures its targeted delivery to tissues expressing this receptor . This targeted distribution is crucial for its efficacy in modulating metabolic and inflammatory processes.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the adenosine A2B receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments further enhance its functional activity.

准备方法

合成路线和反应条件

PSB 603 的合成涉及多个步骤,从制备核心黄嘌呤结构开始。关键步骤包括:

形成黄嘌呤核心: 这涉及在受控条件下将适当的胺与黄嘌呤衍生物反应。

引入磺酰基: 此步骤涉及在碱的存在下,使黄嘌呤核心与磺酰氯衍生物反应。

连接哌嗪部分: 最后一步涉及中间体与哌嗪衍生物反应形成最终产物

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器和自动化系统以确保高产率和纯度。 反应条件得到仔细控制以最大程度地减少副产物并确保一致性 .

化学反应分析

反应类型

PSB 603 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及使用胺和硫醇等亲核试剂.

主要产品

相似化合物的比较

类似化合物

PSB 12062: 另一种具有类似特性的选择性腺苷 A2B 受体拮抗剂。

PSB CB5: 一种具有类似结构但选择性特征不同的化合物。

ZM 241385: 一种选择性腺苷 A2A 受体拮抗剂,通常用于涉及 PSB 603 的研究中的比较

独特性

This compound 由于其对腺苷 A2B 受体的选择性高,对其他腺苷受体亚型亲和力低而独一无二。 这种选择性使其成为研究 A2B 受体在各种生物过程中的特定作用以及开发靶向疗法的宝贵工具 .

属性

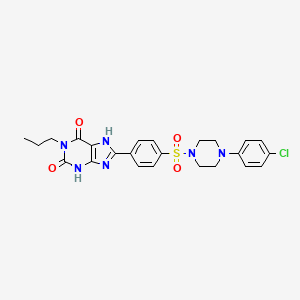

IUPAC Name |

8-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHCTHHFOHMNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-10-4 |

Source

|

| Record name | 8-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of PSB603?

A1: PSB603 acts as a potent and selective antagonist of the adenosine A2B receptor (ADORA2B). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does PSB603 interact with ADORA2B?

A2: PSB603 binds to ADORA2B and blocks its activation by adenosine. This interaction prevents the downstream signaling cascade typically initiated by adenosine binding. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of PSB603-mediated ADORA2B antagonism?

A3: PSB603-mediated ADORA2B antagonism has been observed to:

- Inhibit tumor growth and metastasis by suppressing the induction of regulatory T cells (Tregs). [, ]

- Reduce obesity and improve lipid profiles in mice fed a high-fat diet. []

- Enhance radiosensitivity in mouse melanoma cells. []

- Attenuate prostate cancer cell proliferation. []

- Promote myogenic differentiation of myoblastic C2C12 cells. []

- Reduce synaptic failure and neuronal death induced by oxygen and glucose deprivation in rat hippocampus. []

- Alter immune cell composition and enhance IL-6 formation in the ischemic heart. []

- Reduce osteoclast-mediated bone resorption in hypoxic microenvironments. []

Q4: What is the molecular formula and weight of PSB603?

A4: The molecular formula of PSB603 is C24H27ClN6O5S, and its molecular weight is 531.03 g/mol. [, ]

Q5: How does the structure of PSB603 contribute to its high affinity and selectivity for ADORA2B?

A5: Specific structural features of PSB603, such as the 1-propyl group and the 4-chlorophenylpiperazine moiety, have been shown to contribute to its high binding affinity and selectivity for ADORA2B over other adenosine receptor subtypes. [, ]

Q6: Have any structure-activity relationship studies been conducted with PSB603 analogs?

A6: Yes, research has explored modifications to the PSB603 structure, revealing that alterations to the alkyl chain length and substituents on the piperazine ring can significantly impact its binding affinity, selectivity, and antagonistic activity. []

Q7: What in vitro models have been used to study the effects of PSB603?

A7: Various in vitro models, including:

- Jurkat T cells []

- B16 melanoma cells [, , ]

- 22Rv1 human prostate cancer cells []

- Human primary bone marrow stromal cells []

- Rat L6 skeletal muscle cells [, , , ]

- Human ovarian cancer cells [, , ]

Q8: What in vivo models have been used to evaluate the therapeutic potential of PSB603?

A8: Animal models, particularly mouse models, have been employed to investigate the effects of PSB603 in various contexts, including:

- Tumor growth and metastasis models using B16 melanoma cells [, ]

- Diet-induced obesity models []

- Models of myocardial infarction [, ]

- Models of schizophrenia []

Q9: What are the key findings from these in vivo studies?

A9: In vivo studies have demonstrated that PSB603:

- Suppresses tumor growth and metastasis by inhibiting Treg induction [, ]

- Reduces obesity and improves metabolic parameters in mice fed a high-fat diet []

- Shows promise in enhancing the efficacy of radiotherapy in melanoma models []

- Influences immune cell populations and cytokine production in the context of myocardial infarction []

Q10: What analytical methods are commonly used to characterize and quantify PSB603?

A10: Researchers commonly employ techniques like radioligand binding assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) for the characterization and quantification of PSB603. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。